molecular formula C16H15NO2 B14177944 1-Amino-2,2-diphenylcyclopropane-1-carboxylic acid CAS No. 928306-15-4

1-Amino-2,2-diphenylcyclopropane-1-carboxylic acid

Katalognummer: B14177944
CAS-Nummer: 928306-15-4
Molekulargewicht: 253.29 g/mol
InChI-Schlüssel: AUZFRIGVWQECQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-2,2-diphenylcyclopropane-1-carboxylic acid is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a cyclopropane ring, which is known for its strained nature and reactivity, making it a valuable subject for various chemical studies.

Vorbereitungsmethoden

The synthesis of 1-Amino-2,2-diphenylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often involve the use of diazo compounds due to their efficiency in forming cyclopropane rings.

Analyse Chemischer Reaktionen

1-Amino-2,2-diphenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Wirkmechanismus

The mechanism by which 1-Amino-2,2-diphenylcyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The strained nature of the cyclopropane ring allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in enzyme inhibition or activation, depending on the specific target and conditions.

Eigenschaften

CAS-Nummer

928306-15-4

Molekularformel

C16H15NO2

Molekulargewicht

253.29 g/mol

IUPAC-Name

1-amino-2,2-diphenylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C16H15NO2/c17-16(14(18)19)11-15(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11,17H2,(H,18,19)

InChI-Schlüssel

AUZFRIGVWQECQG-UHFFFAOYSA-N

Kanonische SMILES

C1C(C1(C(=O)O)N)(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.